molecular formula C13H10BrN3O2 B11697106 5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide

5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide

Katalognummer: B11697106
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: SAOQXKSHTOGKPG-QOSQHLEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 3-(furan-2-yl)prop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and other electronic materials.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.

Wirkmechanismus

The mechanism of action of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The furan and pyridine rings contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-furancarboxaldehyde: Similar in structure but lacks the pyridine and hydrazide moieties.

    3-(Furan-2-yl)prop-2-enal: Contains the furan and prop-2-enal moieties but lacks the bromine and pyridine rings.

    Pyridine-3-carbohydrazide: Contains the pyridine and hydrazide moieties but lacks the furan and bromine components.

Uniqueness

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a bromine atom, a furan ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Eigenschaften

Molekularformel

C13H10BrN3O2

Molekulargewicht

320.14 g/mol

IUPAC-Name

5-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10BrN3O2/c14-11-7-10(8-15-9-11)13(18)17-16-5-1-3-12-4-2-6-19-12/h1-9H,(H,17,18)/b3-1+,16-5-

InChI-Schlüssel

SAOQXKSHTOGKPG-QOSQHLEFSA-N

Isomerische SMILES

C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC(=CN=C2)Br

Kanonische SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC(=CN=C2)Br

Löslichkeit

13.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.